molecular formula C14H22N2O B4286352 N-(sec-butyl)-N'-(1-phenylpropyl)urea

N-(sec-butyl)-N'-(1-phenylpropyl)urea

Cat. No.: B4286352
M. Wt: 234.34 g/mol
InChI Key: KXWPOOLSPYMSSF-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(1-phenylpropyl)urea is a urea derivative featuring a branched sec-butyl group (-CH(CH2CH3)2) and a 1-phenylpropyl substituent (-CH2CH2C6H5) on adjacent nitrogen atoms. Ureas are characterized by the functional group -N-(C=O)-N- and are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-butan-2-yl-3-(1-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-11(3)15-14(17)16-13(5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWPOOLSPYMSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-(1-phenylpropyl)urea typically involves the reaction of sec-butylamine and 1-phenylpropylamine with phosgene or a phosgene substitute such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

sec-Butylamine+1-Phenylpropylamine+PhosgeneN-(sec-butyl)-N’-(1-phenylpropyl)urea\text{sec-Butylamine} + \text{1-Phenylpropylamine} + \text{Phosgene} \rightarrow \text{N-(sec-butyl)-N'-(1-phenylpropyl)urea} sec-Butylamine+1-Phenylpropylamine+Phosgene→N-(sec-butyl)-N’-(1-phenylpropyl)urea

Industrial Production Methods: In an industrial setting, the production of N-(sec-butyl)-N’-(1-phenylpropyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(sec-butyl)-N’-(1-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The urea moiety can participate in substitution reactions, where one or both of the nitrogen-bound groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines or reduced urea compounds.

    Substitution: Urea derivatives with new functional groups.

Scientific Research Applications

Chemistry: N-(sec-butyl)-N’-(1-phenylpropyl)urea is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound may be used as a model molecule to study the interactions of urea derivatives with biological systems. It can help in understanding the behavior of similar compounds in biological environments.

Industry: In industrial applications, N-(sec-butyl)-N’-(1-phenylpropyl)urea can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-(1-phenylpropyl)urea depends on its specific application. In general, urea derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations and Molecular Properties

The table below compares N-(sec-butyl)-N'-(1-phenylpropyl)urea with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Likely C14H21N2O* sec-butyl, 1-phenylpropyl ~233.3 (estimated) Research applications (inferred)
N-(sec-butyl)-N′-(4-chlorophenyl)urea C11H15ClN2O sec-butyl, 4-chlorophenyl 226.704 Unspecified (patent literature)
sec-Butylurea C5H12N2O sec-butyl 116.16 Polymer production, bacterial growth inhibition
Cumyluron C17H19ClN2O 2-chlorobenzyl, cumyl 302.80 Herbicide (pesticide)
Fenuron C9H12N2O dimethyl, phenyl 164.21 Plant growth regulator

*Estimated based on substituent contributions.

Key Observations:
  • Chlorinated analogs (e.g., N-(sec-butyl)-N′-(4-chlorophenyl)urea) exhibit increased polarity due to the electronegative chlorine atom .
  • Molecular Weight : Bulky substituents (e.g., 1-phenylpropyl) increase molecular weight, which may affect diffusion rates in biological systems or material matrices.

Physical and Chemical Properties

  • Bulky analogs (e.g., cumyluron) often have higher melting points due to crystallinity (e.g., 69–72°C for compound 2e in ) .
  • Solubility : The 1-phenylpropyl group likely reduces water solubility compared to polar derivatives like N-(sec-butyl)-N′-(4-chlorophenyl)urea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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